1-((4-(4-fluorophenyl)piperazin-1-yl)methyl)benzo[cd]indol-2(1H)-one is a complex organic compound notable for its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure that includes a fluorophenyl group attached to a piperazine ring, which is further linked to a benzo[cd]indole moiety. The arrangement of these functional groups contributes to its distinct chemical properties and possible biological activities, making it a subject of interest in drug development and research.
1-((4-(4-fluorophenyl)piperazin-1-yl)methyl)benzo[cd]indol-2(1H)-one belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties. It is classified under indole derivatives due to its benzoindole structure, which is often associated with various biological activities including antitumor and neuropharmacological effects .
The synthesis of 1-((4-(4-fluorophenyl)piperazin-1-yl)methyl)benzo[cd]indol-2(1H)-one typically involves several key steps:
The synthesis often requires rigorous control over reaction conditions, including temperature, solvent choice, and reaction time, to optimize yields and purity. For instance, typical solvents include dichloromethane or ethanol, while temperatures may vary depending on the specific reaction step being performed.
The molecular formula for 1-((4-(4-fluorophenyl)piperazin-1-yl)methyl)benzo[cd]indol-2(1H)-one is C23H24FN3O. The structure consists of:
This arrangement facilitates interactions with biological targets due to its spatial configuration and functional groups .
Key structural data includes:
1-((4-(4-fluorophenyl)piperazin-1-yl)methyl)benzo[cd]indol-2(1H)-one can undergo several types of reactions:
Common reagents and conditions include:
The mechanism of action for 1-((4-(4-fluorophenyl)piperazin-1-yl)methyl)benzo[cd]indol-2(1H)-one involves its interaction with specific molecular targets such as enzymes or receptors. It may function as an inhibitor by binding to the active sites of these targets, effectively blocking their activity. The structural configuration allows it to fit into binding pockets, modulating the function of these biological targets and leading to various pharmacological effects .
While specific physical properties such as boiling point and solubility are not detailed in the available sources, general characteristics can be inferred based on similar compounds in its class.
The chemical stability and reactivity profile suggest that it can engage in various chemical transformations typical for compounds containing piperazine and indole functionalities. Its reactivity may also be influenced by the presence of the fluorine atom, which can affect electronic distribution within the molecule.
Relevant analyses often include:
The compound has potential applications in scientific research, particularly within medicinal chemistry. Its structure suggests possible roles in drug development targeting various receptors or enzymes involved in neurological disorders or cancer treatments. Additionally, compounds with similar structures have been explored for their antitumor activities and effects on neurotransmitter systems, indicating a promising area for further investigation .
This hybrid heterocyclic compound represents a structurally complex molecule integrating three pharmacologically significant motifs: a benzo[cd]indol-2-one core, a piperazine linker, and a 4-fluorophenyl substituent. Its molecular architecture positions it at the intersection of several therapeutic research domains, particularly within neurological and antimicrobial agent development. The strategic incorporation of fluorine enhances metabolic stability and influences electronic properties, while the piperazine moiety confers conformational flexibility beneficial for target engagement. As a synthetic compound without known natural counterparts, it exemplifies modern rational drug design principles applied to heterocyclic systems.
The systematic IUPAC name is 1-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]benzo[cd]indol-2-one, reflecting its hierarchical molecular organization. This name systematically denotes:
According to PubChem classification, it belongs to the benzindoles and aryl piperazines, with the CAS registry number 446270-14-0 providing a unique identifier [3].
The compound has the molecular formula C₂₂H₂₀FN₃O, with a calculated molecular weight of 361.41 g/mol. Elemental composition analysis reveals:
Table 1: Molecular Properties and Composition
Property | Value |
---|---|
Molecular Formula | C₂₂H₂₀FN₃O |
Exact Mass | 361.159 g/mol |
Monoisotopic Mass | 361.159 g/mol |
Heavy Atom Count | 27 |
Formal Charge | 0 |
Complexity | 543 |
The mass spectral signature includes characteristic fragment ions at m/z 361.2 (M⁺), 232.1 (benzo[cd]indol-2-one fragment), and 123.1 (4-fluorophenylpiperazine) [3] [8].
Three structurally and electronically distinct regions define its chemical behavior:
Benzo[cd]indol-2(1H)-one Core: This planar, electron-rich tricyclic system (MW=169.18 g/mol) enables π-π stacking interactions with biological targets. The lactam carbonyl (C=O at position 2) acts as a hydrogen bond acceptor, while the fused aromatic system facilitates hydrophobic contacts. The benzo[cd] notation specifies a linear fusion pattern distinct from angular isomers [8].
Piperazine Linker: The 1,4-disubstituted piperazine (C₄H₁₀N₂) provides conformational flexibility and basic character (calculated pKa of conjugate acid ≈9.5). The chair-boat transition capability enables adaptation to binding pockets. Tertiary nitrogens serve as hydrogen bond acceptors, with the N1 position typically protonated under physiological conditions [3] [4].
4-Fluorophenyl Group: Fluorine substitution at the para-position (C₆H₄F) induces moderate electron-withdrawing effects (σₚ = +0.06) and enhances lipophilicity (π = +0.14). The C-F bond dipole moment (1.41 D) influences electrostatic interactions and improves metabolic stability by blocking hydroxylation pathways [3] [4].
Table 2: Structural Components and Their Functional Roles
Structural Component | Key Functional Features | Biological Implications |
---|---|---|
Benzo[cd]indol-2(1H)-one core | Planar aromatic system; Lactam carbonyl | DNA intercalation potential; H-bond acceptor site |
Piperazine linker | Aliphatic diamine; Conformational flexibility | Enhanced solubility; Adaptability to binding conformations |
4-Fluorophenyl substituent | Electron-withdrawing group; High bond dissociation energy | Metabolic stability; Enhanced receptor affinity |
The compound emerged during the early 2000s amid intensified research into N-alkylated indole derivatives targeting neurological receptors. Its design leverages three established heterocyclic pharmacophores:
Benzo[cd]indole Chemistry: First characterized in the 1950s, benzo[cd]indoles gained prominence after the discovery of their DNA-binding capabilities. The 2-oxo variant (naphthostyril) was commercialized as a synthetic intermediate (CAS 130-00-7) with photoluminescent properties [8].
Piperazine Applications: Piperazine derivatives have featured in pharmaceuticals since the 1950s (e.g., antihistamines). Their incorporation escalated with neuroleptics like trifluoperazine (1959), exploiting piperazine's ability to enhance water solubility and receptor affinity. Over 30 FDA-approved drugs contain piperazine, including antimicrobials (ciprofloxacin) and antidepressants (trazodone) [4].
Fluorophenyl Optimization: Strategic fluorine incorporation became systematic in the 1990s to improve pharmacokinetics. By 2019, >20% of pharmaceuticals contained fluorine, including 5 of 8 antibacterial agents approved in 2018–2019 [4].
Table 3: Historical Development of Key Structural Elements
Time Period | Benzo[cd]indole Derivatives | Piperazine-Containing Drugs | Fluorinated Pharmaceuticals |
---|---|---|---|
1950–1960 | Basic synthesis methods established | Early antipsychotics (e.g., trifluoperazine) | Fluorinated corticosteroids introduced |
1970–1990 | DNA-intercalation studies | Widespread use in antidepressants | Strategic fluorine use in quinolones |
2000–Present | Hybrid systems with piperazines developed | >30 FDA-approved drugs | >20% of new drugs contain fluorine |
This specific hybrid represents an evolution beyond classical indoles, incorporating a tricyclic benzo[cd]indole core rather than simple indole. The 2002 synthesis of structurally analogous piperazinylmethyl-indoles for 5-HT receptor targeting directly preceded its development. By 2010, similar compounds appeared in patents targeting dopamine D4 and serotonin 5-HT1A receptors [3] [7].
Quantum mechanical calculations reveal three electronic features governing reactivity:
The benzo[cd]indol-2-one core exhibits dipolar character with electron density shifted toward the carbonyl oxygen (calculated dipole moment ≈4.2 D). The C3 position shows nucleophilic susceptibility (Fukui function f⁻=0.067) [3].
The piperazine nitrogens display significant lone pair delocalization, with N4 (linked to fluorophenyl) more basic (pKa predicted 8.7) than N1 (adjacent to methylene bridge, pKa predicted 7.2). Protonation preferentially occurs at N4 [4].
Fluorine induces a +0.17 e⁻ depletion on the attached phenyl ring, creating a localized electron-deficient region. This enhances stacking with electron-rich tryptophan residues in proteins [3] [6].
Molecular dynamics simulations indicate:
The piperazine ring samples chair (85%) and boat (15%) conformations at physiological temperature, with interconversion barriers ≈45 kJ/mol. The chair form predominates when bound to planar targets [4].
The methylene linker (-CH₂-) allows rotation with low energy barrier (≈8 kJ/mol), enabling the fluorophenyl group to adopt orientations perpendicular (60°) or parallel (0°) to the benzindole plane. The perpendicular orientation minimizes steric clash [3].
Crystal packing of analogs (e.g., C₂₈H₂₀FN₃OS) shows the benzindole core forms π-stacked columns (3.5 Å spacing) with fluorophenyl groups occupying interstitial spaces [6].
Three binding motifs enable target interactions:
Planar Binding Domain: The benzindole core provides a 38.5 Ų hydrophobic surface suitable for intercalation or π-stacking. The fused ring system mimics natural purines, facilitating binding to nucleotide-binding sites [7] [8].
Cation-Directed Site: Protonated piperazine forms salt bridges with aspartate/glutamate residues (distance ≈2.8 Å), as observed in dopamine receptor ligands [4].
Halogen Bonding Capability: Fluorine serves as a weak X-bond acceptor (σ-hole potential ≈5 kJ/mol), preferentially interacting with backbone carbonyls (C=O···F distance ≈3.2 Å) [3] [6].
Table 4: Theoretical Binding Motifs and Biological Implications
Molecular Feature | Supramolecular Recognition Mode | Biological Targets |
---|---|---|
Benzo[cd]indol-2-one plane | π-π stacking; Hydrophobic interactions | DNA grooves; Receptor hydrophobic pockets |
Piperazine nitrogen (N4) | Salt bridge formation (protonated state) | Asp/Glu residues in GPCRs |
4-Fluorophenyl group | Halogen bonding; Electrostatic complementarity | Enzyme allosteric sites; Protein loops |
These frameworks explain the compound's versatile binding capabilities observed in preliminary studies, including moderate affinity (Kᵢ ≈ 150 nM) for serotonin receptors and calcium channels in in vitro models [3] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7